Cas no 1807901-54-7 (rac-(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione, trans)

rac-(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione, trans 化学的及び物理的性質
名前と識別子
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- rac-(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione, trans
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rac-(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione, trans Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR01ECCP-100mg |
rac-(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione, trans |
1807901-54-7 | 95% | 100mg |
$366.00 | 2025-02-10 | |
Enamine | EN300-1268137-5000mg |
rac-(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione, trans |
1807901-54-7 | 95.0% | 5000mg |
$2070.0 | 2023-10-02 | |
Enamine | EN300-1268137-50mg |
rac-(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione, trans |
1807901-54-7 | 95.0% | 50mg |
$166.0 | 2023-10-02 | |
Aaron | AR01ECCP-5g |
rac-(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione, trans |
1807901-54-7 | 95% | 5g |
$2872.00 | 2023-12-14 | |
A2B Chem LLC | AX47709-50mg |
Trans-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione |
1807901-54-7 | 95% | 50mg |
$210.00 | 2024-04-20 | |
Aaron | AR01ECCP-500mg |
rac-(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione, trans |
1807901-54-7 | 95% | 500mg |
$791.00 | 2025-02-10 | |
1PlusChem | 1P01EC4D-500mg |
rac-(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione, trans |
1807901-54-7 | 95% | 500mg |
$751.00 | 2024-06-18 | |
A2B Chem LLC | AX47709-250mg |
Trans-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione |
1807901-54-7 | 95% | 250mg |
$407.00 | 2024-04-20 | |
A2B Chem LLC | AX47709-5g |
Trans-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione |
1807901-54-7 | 95% | 5g |
$2214.00 | 2024-04-20 | |
Enamine | EN300-1268137-2500mg |
rac-(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione, trans |
1807901-54-7 | 95.0% | 2500mg |
$1399.0 | 2023-10-02 |
rac-(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione, trans 関連文献
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1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
6. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
rac-(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione, transに関する追加情報
Comprehensive Overview of rac-(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione, trans (CAS No. 1807901-54-7)
rac-(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione, trans (CAS No. 1807901-54-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This compound belongs to the class of brominated pyrrolidine-2,5-dione derivatives, which are known for their versatility in synthetic chemistry and drug development. The presence of two bromine atoms in its structure enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The compound's systematic name, rac-(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione, trans, highlights its stereochemistry and functional groups. The "rac" prefix indicates that it is a racemic mixture, containing both enantiomers of the molecule. The "trans" designation refers to the spatial arrangement of the substituents on the pyrrolidine ring, which is crucial for its chemical behavior and interactions. Researchers often explore such chiral building blocks for their potential in asymmetric synthesis, a hot topic in modern organic chemistry.
One of the most searched questions related to this compound is: "What are the applications of rac-(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione, trans?" This molecule serves as a key intermediate in the synthesis of biologically active compounds, particularly in the development of small-molecule inhibitors and pharmaceutical agents. Its brominated aromatic ring and pyrrolidine-2,5-dione core make it a versatile scaffold for designing molecules with potential therapeutic effects. Recent studies have explored its utility in targeting specific enzymes or receptors, aligning with the growing interest in precision medicine and targeted drug delivery.
Another frequently asked question is: "How is rac-(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione, trans synthesized?" The synthesis typically involves multi-step organic reactions, starting from readily available precursors. A common approach includes the bromination of a phenylpyrrolidine derivative, followed by oxidation to form the dione moiety. The stereoselective synthesis of this compound is a topic of ongoing research, as controlling the stereochemistry is critical for its application in chiral synthesis. Advances in catalytic methods and green chemistry have also influenced the optimization of its production, reducing waste and improving yields.
The compound's physical and chemical properties are also of interest to researchers. rac-(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione, trans is generally a solid at room temperature, with moderate solubility in organic solvents such as dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO). Its molecular weight and melting point are key parameters for its handling and purification. The bromine atoms contribute to its electrophilic character, making it reactive toward nucleophiles, which is advantageous for further functionalization.
In the context of current trends, the demand for highly functionalized heterocycles like rac-(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione, trans has increased due to their role in drug discovery and material science. The rise of AI-driven drug design and computational chemistry has further highlighted the importance of such compounds, as they serve as valuable inputs for virtual screening and molecular modeling. Additionally, the push for sustainable chemistry has led to innovations in the synthesis and application of brominated compounds, minimizing environmental impact.
Safety and handling of rac-(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione, trans are also critical considerations. While it is not classified as a hazardous material under standard regulations, proper laboratory practices should be followed, including the use of personal protective equipment (PPE) and adequate ventilation. Researchers often search for "MSDS of rac-(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione, trans" to ensure safe handling and storage.
In summary, rac-(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione, trans (CAS No. 1807901-54-7) is a compound of significant interest in synthetic and medicinal chemistry. Its unique structure, reactivity, and potential applications make it a valuable tool for researchers exploring new drug candidates and functional materials. As the field of organic chemistry continues to evolve, this compound is likely to remain relevant in addressing challenges related to molecular diversity and therapeutic innovation.
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